2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate is a chemical compound with the molecular formula C7H6F3N3O2 and a molecular weight of 221.1 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyridazinyl carbamate moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate typically involves the reaction of pyridazine derivatives with trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(pyridazin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity . The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-(pyridazin-4-yl)carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl N-(pyridazin-3-yl)carbamate: This compound has a similar structure but with the trifluoroethyl group attached to the 3-position of the pyridazine ring, which may result in different chemical and biological properties.
2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
2273187-44-1 |
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Molecular Formula |
C7H6F3N3O2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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